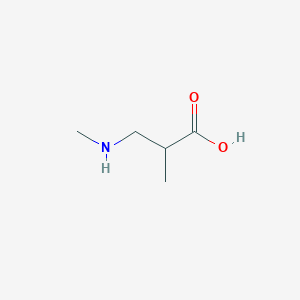

2-Methyl-3-(methylamino)propanoic acid

Description

2-Methyl-3-(methylamino)propanoic acid (CAS: 56970-74-2) is a non-proteinogenic amino acid derivative with the molecular formula C₆H₁₂N₂O₂. Structurally, it features a methyl group at the second carbon and a methylamino group (-NHCH₃) at the third carbon of the propanoic acid backbone. Its derivatives, such as methyl esters (e.g., methyl 2-methyl-3-(methylamino)propanoate), are noted in chemical catalogs but are often discontinued or lack detailed toxicological profiles .

Properties

IUPAC Name |

2-methyl-3-(methylamino)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-4(3-6-2)5(7)8/h4,6H,3H2,1-2H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFOYDXJQOLMUES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-3-(methylamino)propanoic acid can be synthesized through several methods. One common approach involves the reaction of 2-methylpropanoic acid with methylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of advanced purification techniques ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(methylamino)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: The methylamino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used oxidizing agents.

Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution Reactions: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Methyl-3-(methylamino)propanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is utilized in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 2-Methyl-3-(methylamino)propanoic acid exerts its effects involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of biologically active intermediates. These intermediates may participate in various biochemical pathways, influencing cellular processes and functions .

Comparison with Similar Compounds

Table 1: Structural and Functional Properties of 2-Methyl-3-(methylamino)propanoic Acid and Analogues

Key Observations:

Positional Isomerism: Unlike BMAA, which has an amino group at C2, this compound’s methyl group at C2 likely reduces its capacity for excitatory receptor binding (e.g., NMDA/AMPA receptors), a mechanism implicated in BMAA’s neurotoxicity .

Lipophilicity: The methyl ester derivative of this compound (methyl 2-methyl-3-(methylamino)propanoate) may exhibit higher blood-brain barrier (BBB) permeability than BMAA due to increased lipophilicity. BMAA’s BBB permeability-surface area product is low (2–5 × 10⁻⁵ mL/s/g), limiting brain uptake .

Toxicological Data: BMAA induces cytoplasmic TDP-43 accumulation and glial activation in mice, reproducing ALS-like phenotypes at doses >100 mg/kg . No such data exist for this compound, though its structural similarity warrants caution .

Pharmacokinetic and Toxicological Contrasts

- BMAA: Rapid plasma clearance (t₁/₂ ~1 day in rats) with slow brain elimination .

- This compound: No pharmacokinetic studies available. Derivatives (e.g., methyl esters) are listed in catalogs but lack safety data .

Biological Activity

2-Methyl-3-(methylamino)propanoic acid, also known as (S)-2-Methyl-3-(methylamino)propanoic acid, is a compound with significant biological activity, particularly in the context of amino acid metabolism. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

- Molecular Formula : C₅H₁₂ClNO₂

- CAS Number : 56970-74-2

- Molecular Weight : 133.16 g/mol

The compound features a propanoic acid backbone with a methylamino group at the 3-position and a methyl group at the 2-position. This unique structure contributes to its reactivity and interactions within biological systems.

This compound is believed to function as a substrate for various enzymes involved in amino acid metabolism. Its interactions can influence metabolic pathways, affecting the formation of metabolites crucial for cellular functions. The compound may also interact with specific receptors and transporters, modulating cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Amino Acid Metabolism : It plays a role in metabolic pathways by serving as a substrate for enzymes that facilitate the conversion of amino acids into other metabolites.

- Enzyme Interaction : Studies have shown that it can interact with enzymes critical for metabolic regulation, which may have implications for metabolic disorders.

- Potential Therapeutic Applications : There is ongoing research into its therapeutic potential, particularly in conditions related to amino acid metabolism.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Amino Acid Metabolism | Acts as a substrate for metabolic enzymes |

| Enzyme Interaction | Modulates activity of key metabolic enzymes |

| Therapeutic Potential | Potential use in treating metabolic disorders |

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Study on Metabolic Pathways : A study demonstrated that the compound influences the activity of key enzymes in amino acid metabolism, leading to altered levels of important metabolites such as neurotransmitters.

- Therapeutic Implications : Another research effort explored its potential role in treating conditions characterized by metabolic dysregulation, suggesting that it may help restore normal metabolic function.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.